molecular formula C22H20ClFN2OS B2619833 (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione CAS No. 941947-24-6

(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione

Cat. No.: B2619833
CAS No.: 941947-24-6
M. Wt: 414.92
InChI Key: ZDJYIALFVGTHSU-UHFFFAOYSA-N
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Description

(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a furan ring substituted with a 4-fluorophenyl group, connected by a methanethione linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, followed by the introduction of the furan ring through a series of coupling reactions. The final step involves the formation of the methanethione linker under controlled conditions, often using thiolation reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methanethione group, converting it to a methylene group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in antimicrobial research. Its structural features enable it to interact with microbial cell membranes, potentially leading to the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and certain cancers.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione involves its interaction with specific molecular targets. In antimicrobial applications, it may disrupt microbial cell membranes or inhibit key enzymes, leading to cell death. In cancer research, the compound may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione
  • (4-(4-Methylphenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione
  • (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-phenyl)furan-2-yl)methanethione

Uniqueness

Compared to similar compounds, (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione stands out due to the presence of both the 3-chloro-4-methylphenyl and 4-fluorophenyl groups

Properties

IUPAC Name

[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-[5-(4-fluorophenyl)furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2OS/c1-15-2-7-18(14-19(15)23)25-10-12-26(13-11-25)22(28)21-9-8-20(27-21)16-3-5-17(24)6-4-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJYIALFVGTHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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